(S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide, commonly referred to as VT104, is a synthetic compound with the molecular formula C25H19F3N2O and a molecular weight of 420.43 g/mol. This compound features a unique structure that includes a naphthamide core, a pyridine moiety, and a trifluoromethyl-substituted phenyl group. Its specific stereochemistry is significant for its biological activity, as indicated by the (S) configuration at the nitrogen atom.
VT104 has been identified as an oral pan-TEAD auto-palmitoylation inhibitor. It blocks TEAD-mediated gene transcription by inhibiting its interaction with YAP/TAZ, which are critical components in various signaling pathways related to cell growth and differentiation. This inhibition suggests potential therapeutic applications in cancer treatment, particularly in tumors where the Hippo signaling pathway is dysregulated .
The synthesis of (S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide typically involves several key steps:
These steps can vary based on specific laboratory techniques and available reagents.
The primary application of (S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide lies in medicinal chemistry, particularly for cancer therapeutics targeting pathways involving TEAD transcription factors. Its ability to inhibit protein-protein interactions makes it a valuable candidate for drug development aimed at treating malignancies characterized by aberrant activation of YAP/TAZ signaling pathways .
Studies have shown that VT104 effectively inhibits TEAD-mediated transcriptional activity in cellular models. Interaction studies reveal that it competes with YAP/TAZ for binding to TEAD proteins, thereby disrupting their functional roles in transcriptional regulation. This mechanism highlights its potential as a therapeutic agent in conditions where TEAD activity contributes to disease progression.
Several compounds share structural similarities with (S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide, each exhibiting unique properties:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-naphthamide | Similar naphthamide core | Contains a chloro substituent instead of pyridine |
| 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | Pyrazole core | Exhibits different biological activity related to inflammation |
| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)aniline | Pyridine-based | Focused on different receptor interactions |
These compounds reveal the versatility of trifluoromethyl-substituted structures in medicinal chemistry while highlighting (S)-N-(1-(Pyridin-2-YL)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide's unique mechanism of action through TEAD inhibition.